tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17543435
InChI: InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-7H2,1-3H3
SMILES:
Molecular Formula: C12H20INO2
Molecular Weight: 337.20 g/mol

tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.:

Cat. No.: VC17543435

Molecular Formula: C12H20INO2

Molecular Weight: 337.20 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate -

Specification

Molecular Formula C12H20INO2
Molecular Weight 337.20 g/mol
IUPAC Name tert-butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-7H2,1-3H3
Standard InChI Key MIRYXXHZPXMKQA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1CC2CI

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a 2-azabicyclo[2.2.1]heptane core, a bridged bicyclic system that imposes significant steric constraints and conformational rigidity. The tert-butyl carbamate group at position 2 acts as a protective moiety for the secondary amine, while the iodomethyl group at position 5 introduces a site for further functionalization . The InChIKey MIRYXXHZPXMKQA-UHFFFAOYNA-N confirms its unique stereoelectronic profile, which influences reactivity in cross-coupling and alkylation reactions .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₇INO₂
Molecular Weight337.20 g/mol
Purity98%
Storage ConditionsDiscontinued; no data

The absence of melting/boiling point data in available literature highlights the compound’s niche applications and limited commercial history .

Synthesis and Derivatives

Structural Analogues

Comparative analysis with related bicyclic compounds reveals strategic modifications for tailored reactivity:

Compound Name (CAS)Molecular FormulaMolecular WeightKey Functional GroupApplicationSource
5-Iodomethyl derivative (1363210-44-9)C₁₁H₁₇INO₂337.20IodomethylNucleophilic alkylation
5-Amino derivative (1932508-95-6)C₁₁H₂₀N₂O₂212.29AminePeptide mimetics
5-Hydroxy derivative (207405-60-5)C₁₁H₁₉NO₃213.27HydroxylPROTAC synthesis

The iodomethyl variant’s higher molecular weight and halogenated sidechain enhance its utility in Suzuki-Miyaura couplings or as a radiolabeling precursor .

Applications in Organic Synthesis

Role in Medicinal Chemistry

The bicyclo[2.2.1]heptane scaffold is a privileged structure in drug design, mimicking peptide turn conformations and enhancing metabolic stability . The iodomethyl group in this compound enables precise functionalization, such as:

  • Cross-coupling reactions: Palladium-catalyzed couplings to introduce aryl or alkenyl groups .

  • Radiolabeling: Iodine-125 substitution for imaging applications .

  • Biopolymer modification: Conjugation with proteins or nucleic acids via thiol-iodide click chemistry .

Case Study: PROTAC Development

The 5-hydroxy analog (CAS 207405-60-5) has been utilized in proteolysis-targeting chimeras (PROTACs), where the hydroxyl group facilitates linker attachment to E3 ligase ligands . By analogy, the iodomethyl derivative could serve as a versatile handle for installing hydrophobic tags or optimizing pharmacokinetic properties .

Comparative Analysis with Bicyclic Scaffolds

The 2-azabicyclo[2.2.1]heptane system offers distinct advantages over related frameworks:

Scaffold TypeExample CASRigidityFunctionalization SitesBioavailability
Azabicyclo[2.2.1]heptane1363210-44-9High2 (Boc), 5 (Iodomethyl)Moderate
Diazabicyclo[2.2.2]octane1147557-97-8Moderate2,5 (Amines)High
Azaspiro[3.3]heptane1147557-97-8Low6 (Hydroxyl)Variable

The increased rigidity of the [2.2.1] system improves target binding affinity but may reduce solubility, necessitating prodrug strategies .

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